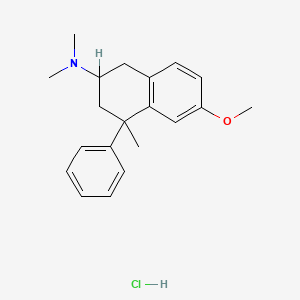

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride

Description

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride is a synthetic organic compound. It belongs to the class of tetrahydronaphthylamines, which are known for their diverse biological activities and applications in medicinal chemistry.

Properties

CAS No. |

32038-43-0 |

|---|---|

Molecular Formula |

C20H26ClNO |

Molecular Weight |

331.9 g/mol |

IUPAC Name |

6-methoxy-N,N,4-trimethyl-4-phenyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |

InChI |

InChI=1S/C20H25NO.ClH/c1-20(16-8-6-5-7-9-16)14-17(21(2)3)12-15-10-11-18(22-4)13-19(15)20;/h5-11,13,17H,12,14H2,1-4H3;1H |

InChI Key |

ZGLTXHMORFHHMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC2=C1C=C(C=C2)OC)N(C)C)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves several steps. One common method includes the Michael addition of methyl vinyl ketone to a suitable precursor, followed by cyclization and subsequent functional group modifications . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride include:

1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.

5,6,7,8-Tetrahydroquinoline: Studied for its potential therapeutic applications.

1,2,3,4-Tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine: A related compound with similar structural features.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride.

Biological Activity

1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C28H32N2O2

- SMILES Notation : COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5

The compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.

Antitumor Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant antitumor properties. A study focused on N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline compounds demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings suggested that modifications in the chemical structure could enhance their antitumor efficacy .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of tetrahydroisoquinoline derivatives. These compounds may have implications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. However, specific data on 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride remains limited in this context.

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Tubulin Inhibition : As noted in antitumor studies, the inhibition of tubulin polymerization disrupts mitotic processes in cancer cells.

- Receptor Modulation : Some tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors and other neurotransmitter systems.

In Vitro Studies

In vitro studies involving related compounds have shown promising results in terms of cytotoxicity against cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A (related derivative) | MCF-7 (breast cancer) | 5.0 |

| Compound B (related derivative) | HeLa (cervical cancer) | 8.5 |

These findings suggest that structural modifications can significantly influence biological activity.

In Vivo Studies

While specific in vivo studies on 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride are scarce, related compounds have been tested in animal models. These studies often assess:

- Tumor growth inhibition

- Toxicity profiles

- Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.